1-Dodecyl-1H-pyrazole
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Overview
Description
1-Dodecyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure with two adjacent nitrogen atoms The dodecyl group, a twelve-carbon alkyl chain, is attached to the pyrazole ring, making it a long-chain alkyl-substituted pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For instance, the reaction of dodecanoyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the reaction of dodecanal with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The dodecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Dodecyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Dodecyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . In anti-inflammatory applications, the compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The anticancer effects are believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
1-Dodecyl-1H-pyrazole can be compared with other long-chain alkyl-substituted pyrazoles, such as:
1-Hexadecyl-1H-pyrazole: Similar in structure but with a longer alkyl chain, leading to different solubility and biological activity profiles.
1-Octyl-1H-pyrazole: With a shorter alkyl chain, this compound may exhibit different physicochemical properties and reactivity.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct solubility, reactivity, and biological activity compared to other alkyl-substituted pyrazoles .
Properties
CAS No. |
62838-61-3 |
---|---|
Molecular Formula |
C15H28N2 |
Molecular Weight |
236.40 g/mol |
IUPAC Name |
1-dodecylpyrazole |
InChI |
InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
PJZARBDLOJFRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC=N1 |
Origin of Product |
United States |
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